7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H11N3 . It has an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da . This compound is a member of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of pyrazolo[1,5-a]pyrimidines has been synthesized using a simpler and greener synthetic methodology . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Molecular Structure Analysis
The molecular structure of this compound is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Scientific Research Applications
Synthesis and Chemical Properties
- Functional Fluorophores Development : A study presented a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates to prepare novel functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their potential application as fluorescent probes for biological and environmental detection (Juan C Castillo et al., 2018).
Pharmacological Potential
- c-Src Kinase Inhibitors : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and shown to inhibit c-Src kinase effectively. This inhibition is crucial for treating acute ischemic stroke, indicating the compound's potential as a therapeutic agent (H. Mukaiyama et al., 2007).
Antiviral and Antifungal Applications
- Antifungal Properties : Research into 7-alkylaminopyrazolo[1,5-a]pyrimidines demonstrated their efficacy against Trichophyton mentagrophytes, an organism responsible for fungal infections. The study's findings highlight the compounds' potential as topical antifungal agents, with modifications to the alkylamino chain length affecting their fungitoxic properties (T. Novinson et al., 1977).
Antimicrobial Activity
- Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates : These compounds were synthesized and tested for antimicrobial activity, showcasing the broad potential of pyrazolo[1,5-a]pyrimidine derivatives in combating microbial infections (V. L. Gein et al., 2009).
Hepatitis C Virus Inhibition
- Potent HCV Inhibitor : A 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of the hepatitis C virus, highlighting the therapeutic potential of these compounds in treating viral infections (J. Hwang et al., 2012).
Future Directions
Pyrazolo[1,5-a]pyrimidines, including 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on further exploring the potential applications of these compounds in the field of materials science and biological interactions .
Mechanism of Action
Target of Action
7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Pps have been identified as strategic compounds for optical applications , and some PPs have shown significant inhibitory activity against certain enzymes
Mode of Action
It’s known that the photophysical properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Pps have been used in a variety of applications, including studying the dynamics of intracellular processes
Result of Action
Some pps have shown significant inhibitory activity against certain enzymes , and others have demonstrated good solid-state emission intensities
Action Environment
It’s known that the photophysical properties of pps can be tuned by modifying the edgs at position 7 on the fused ring
Properties
IUPAC Name |
7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-13-9(8-2-3-8)4-5-11-10(7)13/h4-6,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNOSZXVMIUGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322943 | |
Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-08-3 | |
Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.